

# Application of CRISPR-Cas9 for Genetic Engineering of Cacao (*Theobroma cacao*)

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## Compound of Interest

Compound Name: *Cacap*

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## Application Notes

The genetic improvement of *Theobroma cacao*, the source of chocolate, has been a long-standing goal for researchers to combat diseases that threaten global production and to enhance desirable agronomic traits. Conventional breeding of this tropical tree is a slow and challenging process. The advent of CRISPR-Cas9 technology offers a precise and efficient tool to accelerate the genetic engineering of cacao. This document provides a comprehensive overview and detailed protocols for the application of CRISPR-Cas9 in cacao, primarily focusing on the targeted knockout of the *TcNPR3* gene, a negative regulator of disease resistance.

## Key Concepts and Applications

CRISPR-Cas9 has been successfully utilized in cacao for targeted gene editing. The primary application demonstrated in the literature is the enhancement of disease resistance. Cacao production is significantly limited by diseases such as black pod rot, caused by *Phytophthora* species.<sup>[1][2]</sup> Researchers have identified the *TcNPR3* (Non-Expressor of Pathogenesis-Related 3) gene as a suppressor of the plant's innate immune response.<sup>[3][4][5]</sup> By using CRISPR-Cas9 to create loss-of-function mutations in *TcNPR3*, the natural defense mechanisms of cacao can be enhanced.

Two primary methodologies have been employed for the delivery of the CRISPR-Cas9 machinery into cacao cells:

- **Transient Expression in Leaf Tissue:** This is a rapid method to assess the efficacy of the CRISPR-Cas9 constructs and the resulting phenotype in a short timeframe. *Agrobacterium tumefaciens* is used to deliver the CRISPR-Cas9 system into detached cacao leaves. This approach has shown successful gene editing and an associated increase in disease resistance at the tissue level.[\[5\]](#)[\[6\]](#)
- **Stable Transformation and Regeneration of Somatic Embryos:** For heritable genetic modifications, stable transformation is necessary. This involves the delivery of the CRISPR-Cas9 system into cacao tissues, typically cotyledons of somatic embryos, followed by a rigorous tissue culture process to regenerate whole, gene-edited plants. This process, while lengthy, results in transgenic or, after segregation of the Cas9 transgene, non-transgenic edited cacao plants with improved traits.[\[6\]](#)[\[7\]](#)

The successful application of CRISPR-Cas9 in cacao opens avenues for not only improving disease resistance but also for modifying other important traits such as yield, bean quality, and tolerance to abiotic stresses like drought.[\[8\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative outcomes from CRISPR-Cas9-mediated editing of the TcNPR3 gene in cacao.

Parameter	Method	Result	Reference
Gene Editing Efficiency	Transient expression in leaf tissue	27% of TcNPR3 copies showed deletions.	[3][5]
Phenotypic Outcome	In vitro foliar assay on edited tissue	42% smaller disease lesions when infected with Phytophthora.	[9]
Somatic Embryogenesis Frequency	Varies by genotype and media	Ranges from 1% to 100% depending on the specific protocol and cacao genotype.	[4]
Plantlet Conversion Rate	From somatic embryos	Can be up to 65% with optimized protocols.	[10]

## Experimental Protocols

### CRISPR-Cas9 Construct Design for Targeting TcNPR3

This protocol describes the design of single guide RNAs (sgRNAs) to target the TcNPR3 gene in *T. cacao*.

#### 1.1. sgRNA Target Selection:

- Obtain the sequence of the TcNPR3 gene (e.g., Criollo gene ID Tc06\_g011480).
- Use a CRISPR design tool (e.g., Geneious, CRISPOR) to identify potential 20-nucleotide protospacer sequences followed by a Protospacer Adjacent Motif (PAM) sequence ('NGG' for *Streptococcus pyogenes* Cas9).
- Select sgRNA target sites within exons to ensure that insertions or deletions (indels) caused by non-homologous end joining (NHEJ) lead to frameshift mutations and a non-functional protein.
- Two sgRNAs targeting different exons can be used to induce a larger deletion. For TcNPR3, target sites separated by approximately 1042 bp have been used.[3]

#### 1.2. Vector Construction:

- Synthesize the selected sgRNA sequences.
- Clone the sgRNA expression cassettes into a binary vector suitable for Agrobacterium-mediated transformation.
- The binary vector should also contain a plant-codon-optimized Cas9 nuclease expression cassette, driven by a strong constitutive promoter (e.g., CaMV 35S).
- A selectable marker gene (e.g., NPTII for kanamycin resistance) and a reporter gene (e.g., EGFP) are also included in the T-DNA region of the vector. The vector pGSh16.1010 has been successfully used for this purpose.[\[3\]](#)

## Agrobacterium tumefaciens Preparation and Transformation

This protocol outlines the preparation of Agrobacterium for cacao transformation.

### 2.1. Bacterial Strain:

- Use Agrobacterium tumefaciens strain AGL1, which is known to be effective for cacao transformation.[\[7\]](#)[\[11\]](#)

### 2.2. Transformation of Agrobacterium:

- Introduce the binary vector containing the CRISPR-Cas9 components into AGL1 competent cells via electroporation or heat shock.[\[12\]](#)[\[13\]](#)
- Select transformed colonies on LB agar plates containing appropriate antibiotics for the AGL1 strain (e.g., rifampicin, carbenicillin) and the binary vector (e.g., kanamycin).

### 2.3. Culture Preparation for Plant Transformation:

- Inoculate a single transformed Agrobacterium colony into liquid LB medium with the same antibiotics and grow overnight at 28°C with shaking.
- The following day, pellet the bacterial cells by centrifugation and resuspend them in an appropriate infiltration or co-cultivation medium to the desired optical density (e.g., OD600 of 1.0).[\[11\]](#)
- Add acetosyringone (e.g., 100-200  $\mu$ M) to the bacterial suspension to induce the virulence genes.

## Transient CRISPR-Cas9 Expression in Cacao Leaves

A rapid method for testing construct efficacy.

### 3.1. Plant Material:

- Use young, fully expanded leaves (Stage C) from healthy, greenhouse-grown cacao plants.  
[\[5\]](#)

### 3.2. Agroinfiltration:

- Submerge detached cacao leaves in the prepared Agrobacterium suspension.
- Place the submerged leaves in a vacuum chamber and apply a vacuum for a specified time to facilitate bacterial infiltration into the leaf tissue.
- Release the vacuum slowly.

### 3.3. Co-cultivation and Analysis:

- Place the infiltrated leaves on moist filter paper in sterile petri dishes.
- Co-cultivate for 2-3 days in the dark at room temperature.
- After co-cultivation, DNA can be extracted from the leaf tissue to assess editing efficiency via PCR and sequencing.
- For phenotypic analysis, the leaves can be challenged with a pathogen like *Phytophthora tropicalis*, and lesion size can be measured after a few days.[\[5\]](#)[\[6\]](#)

## Stable Transformation of Cacao via Somatic Embryogenesis

This protocol is for generating stably transformed, gene-edited cacao plants.

### 4.1. Explant Source and Preparation:

- Use cotyledonary explants from primary or secondary somatic embryos as the target tissue for transformation.[\[7\]](#)[\[11\]](#)
- Alternatively, floral explants (staminodes and petals) can be used to generate primary somatic embryos.[\[4\]](#)

### 4.2. Agrobacterium Co-cultivation:

- Infect the prepared explants with the induced Agrobacterium suspension for a defined period (e.g., 30 minutes).
- Transfer the infected explants to a solid co-cultivation medium and incubate in the dark for 2-3 days.[\[11\]](#)

#### 4.3. Callus Induction and Selection:

- After co-cultivation, transfer the explants to a primary callus growth (PCG) medium. A DKW (Driver and Kuniyuki Walnut) basal medium is often used, supplemented with plant growth regulators like 2,4-D and thidiazuron (TDZ).<sup>[4]</sup>
- This medium should also contain antibiotics to eliminate the *Agrobacterium* (e.g., moxalactam or cefotaxime) and a selection agent to inhibit the growth of non-transformed cells (e.g., kanamycin).
- Subculture the developing calli onto a secondary callus growth (SCG) medium, which may have a different basal salt composition (e.g., WPM - Woody Plant Medium) and adjusted hormone concentrations.<sup>[4]</sup>

#### 4.4. Somatic Embryo Development and Maturation:

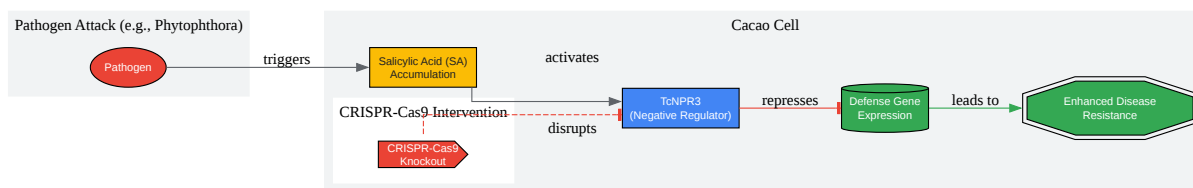
- Transfer the embryogenic calli to a hormone-free embryo development (ED) medium, often DKW-based, to allow for the formation of somatic embryos.
- Mature the somatic embryos on a suitable maturation medium.

#### 4.5. Plantlet Conversion and Acclimatization:

- Germinate the mature somatic embryos on a conversion medium to encourage shoot and root development.
- Once plantlets have developed a healthy root system and several leaves, they can be carefully transferred to soil and acclimatized to greenhouse conditions.

## Visualizations

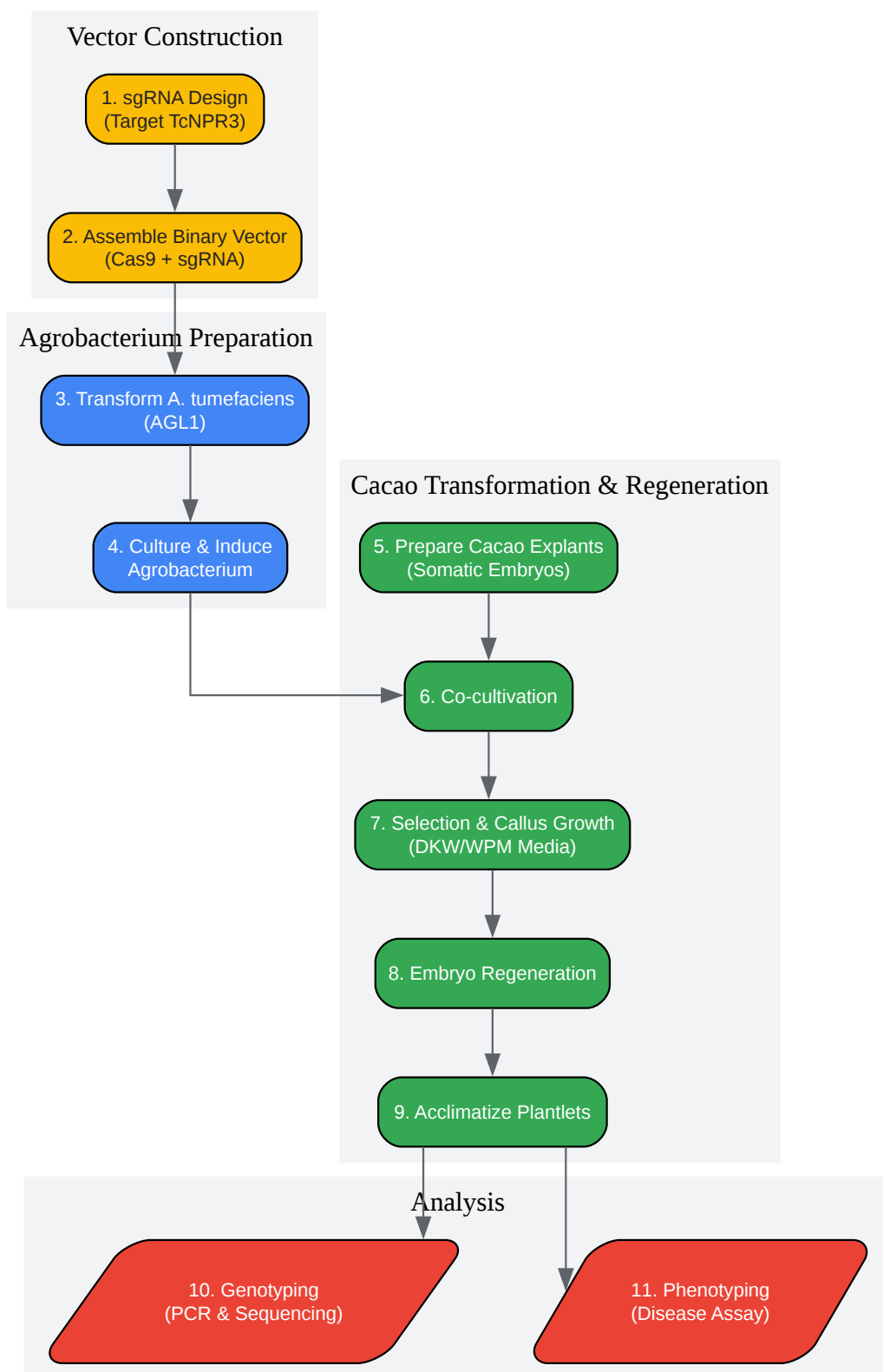
### Signaling Pathway Diagram



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Caption: Simplified signaling pathway of TcNPR3 in cacao's defense response and the point of CRISPR-Cas9 intervention.

## Experimental Workflow Diagram



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Caption: Overall workflow for stable genetic transformation of cacao using CRISPR-Cas9 and somatic embryogenesis.

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